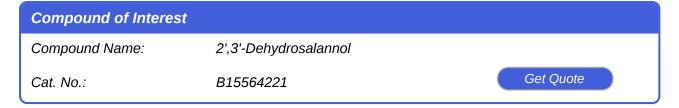


Spectroscopic Analysis of 2',3'-Dehydrosalannol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2',3'-Dehydrosalannol**, a tetranortriterpenoid of significant interest for its biological activities. Due to the limited availability of specific experimental spectroscopic data for **2',3'-Dehydrosalannol** in the public domain, this document presents its known physicochemical properties. Furthermore, it includes detailed spectroscopic data for the closely related and structurally similar limonoid, salannin, as a valuable reference for researchers. The guide also outlines detailed experimental protocols for the isolation and spectroscopic analysis of such compounds and includes a visual representation of the general experimental workflow.

Introduction

2',3'-Dehydrosalannol is a naturally occurring limonoid compound isolated from Azadirachta indica (neem)[1]. It belongs to the class of tetranortriterpenoids, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects[1]. The structural elucidation and quality control of **2',3'-Dehydrosalannol** are heavily reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide aims to provide researchers with a foundational understanding of the spectroscopic properties of this class of compounds.



Physicochemical Properties

While a complete set of experimentally determined spectroscopic data for **2',3'- Dehydrosalannol** is not widely published, its fundamental physicochemical properties have been reported.

Property	Value	Source
Molecular Formula	C32H42O8	[2]
Molecular Weight	554.7 g/mol	[2]
Appearance	White solid (typical for purified limonoids)	Assumed
CAS Number	97411-50-2	[2]
Natural Source	Azadirachta indica (Neem) leaves	[1][3]

Spectroscopic Data (with Salannin as a Reference)

Given the structural similarity and co-occurrence, the spectroscopic data of salannin serves as a crucial reference point for the characterization of **2',3'-Dehydrosalannol**.

Mass Spectrometry (MS)

Mass spectrometry data provides the molecular weight and fragmentation pattern, which is essential for the identification of the compound.

lon	m/z (expected)	
[M+H] ⁺	555.2952	
[M+Na] ⁺	577.2771	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The following table lists the characteristic IR absorption bands expected for a compound with the structure of



2',3'-Dehydrosalannol, with reference to salannin and related compounds.

Wavenumber (cm ⁻¹)	Functional Group
~3400	O-H (Alcohol)
~2950	C-H (Aliphatic)
~1740	C=O (Ester)
~1710	C=O (Ketone)
~1670	C=C (Alkene)
~1250	C-O (Ester)
~875	Furan Ring

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. The following is a representative ¹H NMR data table for salannin (in CDCl₃).

Multiplicity	Coupling Constant (J) Hz	Assignment
t	1.7	H-23
m	H-21	
d	1.7	H-22
S	H-7	
S	H-1	_
d	3.0	H-3
d	8.5	H-15
S	ОМе	
S	OAc	-
	t m d s s d d d s	t 1.7 m H-21 d 1.7 s H-7 s H-1 d 3.0 d 8.5 s OMe



¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following is a representative ¹³C NMR data table for salannin (in CDCl₃).

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | | 203.0 | C | C-16 | 173.5 | C | C-28 | | 170.0 | C | OAc (C=O) | | 167.0 | C | Tiglate (C=O) | | 157.0 | C | C-8 | | 143.0 | CH | C-23 | | 141.0 | CH | C-21 | | 126.5 | C | C-14 | | 125.0 | C | Tiglate (C=C) | | 110.0 | CH | C-22 | | 84.5 | CH | C-1 | | 76.0 | CH | C-3 | | 72.0 | CH | C-7 | | 51.5 | CH₃ | OMe | | 21.0 | CH₃ | OAc (CH₃) |

Experimental Protocols

The following protocols are generalized methods for the isolation and spectroscopic analysis of limonoids like **2',3'-Dehydrosalannol** from Azadirachta indica.

Isolation and Purification

- Plant Material Preparation: Fresh leaves of Azadirachta indica are collected, washed, and shade-dried. The dried leaves are then pulverized into a coarse powder.
- Extraction: The powdered plant material is subjected to extraction with methanol or ethanol using a Soxhlet apparatus or by maceration at room temperature.
- Solvent Evaporation: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning, typically between ethyl acetate and water, to separate compounds based on polarity. The ethyl acetate fraction is usually enriched with limonoids.
- Chromatographic Purification: The enriched fraction is further purified using column chromatography over silica gel with a gradient elution system of n-hexane and ethyl acetate.
- Final Purification: Fractions containing the target compound are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.



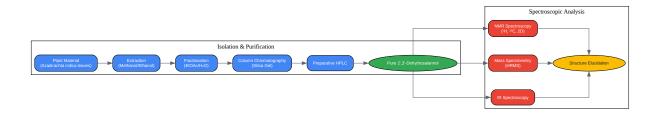
Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.
 - Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
 - Data Acquisition: Mass spectra are acquired using a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- IR Spectroscopy:
 - Sample Preparation: The purified compound is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).
 - Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **2',3'-Dehydrosalannol**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2',3'-Dehydrosalannol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15564221#spectroscopic-data-of-2-3-dehydrosalannol-nmr-ms-ir]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com